7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Description
The compound 7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic molecule featuring a fused thiadiazolo-triazinone core. This structure incorporates a sulfanyl-linked 4-chlorophenyl ketone moiety and a methyl substituent. The 4-chlorophenyl group enhances lipophilicity, which may improve membrane permeability, while the methyl group at position 3 contributes to steric and electronic modulation of the core .
Properties
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S2/c1-7-11(20)18-12(16-15-7)22-13(17-18)21-6-10(19)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPQBGBSAPTMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one: undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
a) 3-Benzyl-7-(2,4-dichlorophenyl)-4H-1,3,4-thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Core similarity: Shares the thiadiazolo-triazinone scaffold but substitutes the methyl group with a benzyl moiety and the 4-chlorophenyl with a 2,4-dichlorophenyl group.
- Biological activity : Exhibits antibacterial properties, attributed to the dichlorophenyl group’s enhanced electron-withdrawing effects, which may increase reactivity toward bacterial enzymes .
- Crystallography : The dichlorophenyl ring forms a dihedral angle of 9.88° with the core, suggesting planar alignment that facilitates intermolecular interactions (e.g., C–H···O hydrogen bonds and S···N contacts) .
b) 6-((4-Chlorophenyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Core difference: Features a triazolo-pyridazinone core instead of thiadiazolo-triazinone.
c) Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core divergence: Contains a thiazolo-pyrimidine ring, which is less rigid than the thiadiazolo-triazinone system.
- Functional groups : The ester and methoxycarbonyl groups increase hydrophilicity, contrasting with the ketone and sulfanyl groups in the target compound .
Physicochemical Properties
Toxicity and Stability
- Dichlorophenyl vs.
- Metabolic Stability : The sulfanyl linkage in the target compound may undergo oxidation to sulfoxides, a pathway less prevalent in triazole derivatives .
Biological Activity
The compound 7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.
- Molecular Formula : C14H13ClN4OS
- Molecular Weight : 304.80 g/mol
- CAS Number : 318469-52-2
Biological Activity Overview
The biological activity of the compound primarily revolves around its effects on various cancer cell lines and its potential as an antimicrobial agent.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Kinase Inhibition : Compounds with similar structures have been reported to inhibit the AKT signaling pathway, which is crucial in cancer proliferation. Specifically, a related compound demonstrated low micromolar activity against the kinase AKT2/PKBβ, which is involved in glioma malignancy and poor patient outcomes .
- Cell Line Studies : The compound showed promising results in inhibiting the growth of glioblastoma cell lines and primary patient-derived neurospheres while exhibiting minimal toxicity to non-cancerous cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary results indicate that derivatives of this compound have shown activity against gram-positive bacteria such as Staphylococcus aureus and certain fungal strains .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : By targeting specific kinases like AKT2/PKBβ, the compound may disrupt critical signaling pathways involved in cell survival and proliferation.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been noted in related compounds that share structural similarities.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
Q & A
Basic: What synthetic strategies are commonly used to prepare 7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one?
The compound is typically synthesized via cyclocondensation reactions. A key method involves reacting 4-amino-6-substituted-3-mercapto-1,2,4-triazin-5(4H)-one with aryl-substituted carboxylic acids (e.g., 2,4-dichlorobenzoic acid) in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. For example, details a protocol where precursors are refluxed in POCl₃ for 5 hours, followed by isolation via ice quenching and recrystallization from ethanol/dichloromethane (1:1) . Microwave-assisted synthesis (as in ) may also accelerate reaction kinetics for similar fused triazine-thiadiazole systems, though solvent-free conditions require optimization for yield and purity .
Basic: How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. and demonstrate that SCXRD reveals bond lengths (e.g., S–N contacts: ~2.801 Å), dihedral angles between aromatic rings (e.g., 76.9° between thiadiazolo-triazine and disordered benzene rings), and disorder in substituents (e.g., C11 hydrogen atoms with 50.9% occupancy) . Spectroscopic techniques like ¹H/¹³C NMR and FT-IR are used to verify functional groups:
- FT-IR : Absence of NH₂ stretches (confirming cyclization) and presence of C=O (~1700 cm⁻¹) .
- NMR : Methyl protons (δ ~2.5 ppm for CH₃) and aryl protons (δ ~7.3–8.1 ppm for 4-chlorophenyl) .
Advanced: What intermolecular interactions govern the crystal packing of this compound?
SCXRD data () reveal C–H···O hydrogen bonds (e.g., C2–H2A···O1, 2.801 Å) forming inversion dimers with R₂²(18) motifs. Additionally, S···N chalcogen bonding (2.801 Å) stabilizes the lattice, comparable to reported thiadiazole derivatives . These interactions influence solubility and crystallinity, critical for formulation in biological assays. Computational studies (e.g., Hirshfeld surface analysis) could further quantify these interactions for predictive crystallization strategies.
Advanced: How do substituents on the triazine-thiadiazole core affect biological activity?
Structure-activity relationship (SAR) studies ( ) indicate that aryloxymethyl and anilinomethyl groups enhance antibacterial activity. For example, 3-tert-butyl-7-aryl derivatives ( ) show MIC values against S. aureus (1.25–2.5 µg/mL) due to improved lipophilicity and membrane penetration. The 4-chlorophenyl moiety in the target compound may enhance π-π stacking with bacterial enzyme active sites (e.g., dihydrofolate reductase) . Advanced SAR requires docking studies to map substituent effects on target binding.
Basic: What analytical methods are used to assess purity and stability?
- HPLC-MS : Quantifies purity (>95%) and detects degradation products (e.g., LCMS m/z 282.0 [M+H]⁺ in ) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (e.g., melting point ~473–475 K in ) .
- UV-Vis spectroscopy : Monitors photodegradation under accelerated light exposure.
Advanced: How can environmental fate studies be designed for this compound?
Adopt protocols from :
Abiotic degradation : Assess hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV light, λ >290 nm).
Biotic degradation : Use soil microcosms or activated sludge to measure half-life (t₁/₂) under aerobic/anaerobic conditions.
Partitioning studies : Determine log Kₒw (octanol-water) and Kₒc (soil organic carbon) to model bioaccumulation .
Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?
reports ~70% yield for POCl₃-mediated synthesis, while microwave methods ( ) achieve 47–60% for similar systems. Contradictions arise from reaction time (5 hours vs. 30 minutes) and solvent effects (reflux vs. solvent-free). Resolution requires design of experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry) and reduce side reactions (e.g., sulfoxide formation) .
Basic: What safety precautions are critical during synthesis?
- POCl₃ handling : Use anhydrous conditions, corrosion-resistant glassware, and PPE (gloves, face shield).
- Waste disposal : Neutralize residual POCl₃ with 2% sodium bicarbonate before aqueous disposal .
Advanced: How can computational modeling guide the design of analogs with improved activity?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular dynamics (MD) : Simulate binding to targets (e.g., bacterial topoisomerase IV) using crystal structure data () .
- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data from .
Basic: What are the documented spectral reference ranges for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
